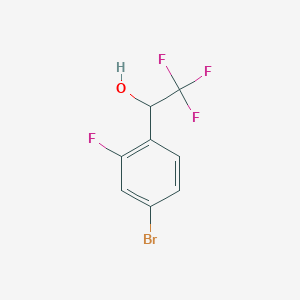

1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol

Description

1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol is a fluorinated aromatic alcohol with the molecular formula C₈H₅BrF₄O. It features a trifluoroethanol backbone substituted with a 4-bromo-2-fluorophenyl group. This compound is of interest in organic synthesis, particularly in the preparation of chiral intermediates for pharmaceuticals and agrochemicals. Its structure combines the electron-withdrawing effects of fluorine and bromine, influencing its reactivity and physical properties. While direct synthesis details are sparse in the provided evidence, related compounds (e.g., 1-(4-bromophenyl)-2,2,2-trifluoroethanol) are synthesized via nucleophilic trifluoromethylation of ketones or catalytic hydrofunctionalization . Applications include its use as a chiral resolving agent in NMR spectroscopy and as a precursor in metal-catalyzed cross-coupling reactions .

Propriétés

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXISGRVKWJITSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734248 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033805-88-7 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nucleophilic Substitution Using Sodium 2,2,2-Trifluoroethoxide

One robust approach involves the reaction of a halogenated fluorophenyl derivative with sodium 2,2,2-trifluoroethoxide, generated in situ by reacting 2,2,2-trifluoroethanol with sodium metal. This method is adapted from procedures used to prepare related trifluoroethoxy compounds and is applicable to the synthesis of trifluoroethanol derivatives.

-

- Starting material: 4-bromo-2-fluorophenyl halide (typically bromide or iodide)

- Nucleophile: Sodium 2,2,2-trifluoroethoxide

- Solvent: Aprotic solvents such as N,N-dimethylformamide (DMF)

- Catalyst: Copper-containing catalysts, e.g., copper (II) sulfate

- Temperature: 85 to 105°C

- Reaction time: Several hours under stirring

-

- The nucleophilic trifluoroethoxide attacks the aromatic halogenated substrate via a copper-catalyzed Ullmann-type etherification, replacing the halogen with the trifluoroethoxy group.

-

- High yields of trifluoroethoxy intermediates

- Mild reaction conditions with controlled temperature

-

- Requires careful control of stoichiometry to avoid incomplete conversion or side products

- Copper catalyst removal post-reaction is necessary

This method is exemplified in the preparation of 2,5-bis(2,2,2-trifluoroethoxy) derivatives and can be adapted for mono-substituted trifluoroethanol compounds such as this compound.

Grignard Reaction Followed by Hydroxylation

An alternative method involves the use of Grignard reagents derived from 4-bromo-2-fluorophenyl magnesium halides, which then react with trifluoroacetaldehyde or related electrophiles to introduce the trifluoroethanol moiety.

-

- Preparation of 4-bromo-2-fluorophenylmagnesium bromide in tetrahydrofuran (THF)

- Reaction with trifluoroacetaldehyde or trifluoroacetyl derivatives

- Subsequent acidic workup to yield the trifluoroethanol product

-

- Direct introduction of trifluoroethanol group

- High regioselectivity due to Grignard reagent specificity

-

- Requires strict anhydrous conditions

- Handling of trifluoroacetaldehyde can be challenging due to volatility and reactivity

This approach is supported by literature on the synthesis of fluorophenyl trifluoroethanol derivatives via double Grignard reactions and ring-closure strategies.

Halogen Exchange and Catalytic Hydrogenation

Halogen exchange methods using copper iodide and potassium iodide at elevated temperatures (around 150°C) can be employed to modify halogen substituents on the aromatic ring, facilitating subsequent introduction of trifluoroethanol groups. Catalytic hydrogenation using palladium or platinum on carbon catalysts can be used in tandem to reduce intermediates or modify substituents.

-

- Halogen exchange: CuI/KI catalyst system, 150°C

- Hydrogenation: Pd/C or Pt/C catalyst in suitable solvents (e.g., water or ethanol)

- Reaction times: Several hours depending on substrate

-

- Preparation of intermediates for trifluoroethanol derivatives

- Refinement of substitution patterns on the aromatic ring

These methods are part of multi-step synthetic routes leading to trifluoroethanol compounds with complex substitution patterns.

Process Optimization and Yield Data

| Method | Key Reagents/Conditions | Temperature (°C) | Catalyst | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Sodium trifluoroethoxide substitution | 4-bromo-2-fluorophenyl halide, NaCF3CH2O, CuSO4 | 85–105 | Copper (II) sulfate | DMF | 70–85 | High selectivity, requires copper catalyst removal |

| Grignard reaction | 4-bromo-2-fluorophenylmagnesium bromide, CF3CHO | 0–25 | None | THF | 60–75 | Requires anhydrous conditions |

| Halogen exchange + hydrogenation | CuI, KI; Pd/C or Pt/C hydrogenation | 150 (exchange); 25–50 (hydrogenation) | CuI/KI, Pd/C or Pt/C | Various (water, ethanol) | 65–80 | Multi-step, useful for substitution pattern tuning |

Research Findings and Notes

The copper-catalyzed nucleophilic substitution with sodium trifluoroethoxide is a preferred method for high-yield preparation of trifluoroethoxy-substituted aromatics, adaptable for the target compound.

Grignard-based methods provide regioselective introduction but require careful handling of sensitive reagents and inert atmosphere techniques.

Halogen exchange methods allow modification of aromatic halides to optimize substitution patterns before trifluoroethanol introduction.

The trifluoroethanol moiety can also be prepared from 2-halo-1,1,1-trifluoroethane via continuous processes, providing a key starting material for further functionalization.

Reaction times typically range from several hours to overnight, with temperature control critical to maximize yield and minimize side products.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups, depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Oxidation: this compound can be oxidized to form 1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanoic acid.

Reduction: Reduction can yield 1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethane.

Substitution: Substitution reactions can produce a variety of derivatives, depending on the substituents introduced.

Applications De Recherche Scientifique

Synthetic Route Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-bromo-2-fluoroacetophenone + trifluoroacetic anhydride | Controlled temperature and pressure | 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol |

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. Its reactive functional groups allow for various chemical transformations, including substitution, reduction, and oxidation reactions.

Key Reactions:

- Substitution Reactions: The bromine and fluorine atoms can be replaced with other functional groups.

- Reduction Reactions: The carbonyl group can be reduced to form alcohols.

- Oxidation Reactions: It can be oxidized to produce carboxylic acids.

Biology

In biological research, this compound has been investigated for its potential interactions with biomolecules. Notably, it has shown inhibitory effects on cholinesterase enzymes, which are critical for neurotransmission. This inhibition can lead to increased acetylcholine levels, suggesting potential therapeutic implications for neurodegenerative diseases .

Biological Activity Highlights:

- Enzyme Inhibition: Effective against cholinesterases.

- Lipophilicity: Enhanced binding affinity to target proteins due to structural features.

Medicine

The compound is being explored for its therapeutic properties. Its unique structure allows it to act as a precursor in drug synthesis. Research indicates potential applications in developing treatments for various conditions due to its ability to modulate biological pathways.

Case Study 1: Cholinesterase Inhibition

In a study examining the effects of various fluorinated compounds on cholinesterase activity, this compound demonstrated significant inhibitory effects. This suggests its potential use in developing drugs aimed at treating Alzheimer's disease .

Case Study 2: Synthesis of Advanced Materials

Research on using this compound as a precursor in synthesizing advanced materials has shown promising results. It was utilized in creating new polymers with enhanced thermal stability and chemical resistance .

Mécanisme D'action

The mechanism by which 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol exerts its effects involves its interaction with molecular targets and pathways. The bromine and fluorine atoms can influence the compound's reactivity and binding affinity to biological targets, leading to specific biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogen Substituent Variations

2.1.1. 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol (3c)

- Structure : Chlorine replaces bromine at the para position.

- Properties :

- ¹H NMR : δ 7.48–7.33 (m, 4H), 5.01 (q, J = 6.5 Hz, 1H).

- ¹⁹F NMR: δ −79.0 (d, J = 6.5 Hz, 3F) .

2.1.2. 1-(4-Bromophenyl)-2,2,2-trifluoroethanol (3d)

- Structure : Lacks the 2-fluoro substituent present in the target compound.

- Properties :

- ¹H NMR : δ 7.57–7.53 (m, 2H), 7.36–7.33 (m, 2H), 4.98 (dq, J = 4.3, 6.6 Hz, 1H).

- ¹⁹F NMR : δ −79.0 (d, J = 6.6 Hz, 3F) .

Substituent Position Isomerism

2.2.1. 1-(2-Bromophenyl)-2,2,2-trifluoroethanol

- Structure : Bromine at the ortho position (CAS 394203-55-5).

- Properties: Molecular Weight: 255.03 g/mol (vs. 273.02 g/mol for the target compound).

Aromatic Group Variations

2.3.1. 1-(9-Anthryl)-2,2,2-trifluoroethanol

- Structure : Anthracene replaces the bromo-fluorophenyl group.

- Applications: Used as a chiral shift reagent in NMR spectroscopy due to its bulky anthryl group, which enhances enantiomeric discrimination . Demonstrates superior chromatographic resolution (Rs = 4.55) compared to simpler analogs like 1-(1-naphthyl)ethanol .

Key Data Tables

Table 1. NMR Comparison of Halogen-Substituted Trifluoroethanols

| Compound | ¹H NMR (δ, CDCl₃) | ¹⁹F NMR (δ, CDCl₃) | Yield (%) |

|---|---|---|---|

| 1-(4-Chlorophenyl)-TFE (3c) | 7.48–7.33 (m, 4H), 5.01 (q, J = 6.5 Hz) | −79.0 (d, J = 6.5 Hz, 3F) | 58 |

| 1-(4-Bromophenyl)-TFE (3d) | 7.57–7.53 (m, 2H), 4.98 (dq, J = 4.3 Hz) | −79.0 (d, J = 6.6 Hz, 3F) | 56 |

Table 2. Molecular Properties of Positional Isomers

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 1-(4-Bromo-2-fluorophenyl)-TFE | C₈H₅BrF₄O | 273.02 | Not Provided |

| 1-(2-Bromophenyl)-TFE | C₈H₆BrF₃O | 255.03 | 394203-55-5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.